3-Cinnamoyl-3-azabicyclo(3.2.2)nonane
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Overview
Description
3-Cinnamoyl-3-azabicyclo(322)nonane is a compound belonging to the class of azabicyclo nonanes These compounds are known for their unique bicyclic structure, which consists of a nitrogen atom incorporated into a bicyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cinnamoyl-3-azabicyclo(3.2.2)nonane typically involves the following steps:
Formation of the Azabicyclo Nonane Core: The core structure can be synthesized using a Mannich reaction, where an aromatic ketone, paraformaldehyde, and dimethylamine are reacted in a one-pot tandem Mannich annulation.
Introduction of the Cinnamoyl Group: The cinnamoyl group can be introduced via a Friedel-Crafts acylation reaction, where cinnamoyl chloride is reacted with the azabicyclo nonane core in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be essential to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Cinnamoyl-3-azabicyclo(3.2.2)nonane can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium hydride, alkyl halides, polar aprotic solvents.
Major Products
Oxidation: Formation of ketones, aldehydes, or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or arylated derivatives.
Scientific Research Applications
3-Cinnamoyl-3-azabicyclo(32
Mechanism of Action
The mechanism of action of 3-Cinnamoyl-3-azabicyclo(3.2.2)nonane involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
3-Azabicyclo(3.2.2)nonane: The parent compound without the cinnamoyl group.
N-Methyl-6,9-diphenyl-3-azabicyclo(3.2.2)nonane: A derivative with high antiplasmodial activity.
Uniqueness
3-Cinnamoyl-3-azabicyclo(3.2.2)nonane is unique due to the presence of the cinnamoyl group, which may enhance its biological activity and specificity compared to other derivatives .
Properties
CAS No. |
1152-45-0 |
---|---|
Molecular Formula |
C17H21NO |
Molecular Weight |
255.35 g/mol |
IUPAC Name |
(E)-1-(3-azabicyclo[3.2.2]nonan-3-yl)-3-phenylprop-2-en-1-one |
InChI |
InChI=1S/C17H21NO/c19-17(11-10-14-4-2-1-3-5-14)18-12-15-6-7-16(13-18)9-8-15/h1-5,10-11,15-16H,6-9,12-13H2/b11-10+ |
InChI Key |
XLSCFYZYWNYHKG-ZHACJKMWSA-N |
Isomeric SMILES |
C1CC2CCC1CN(C2)C(=O)/C=C/C3=CC=CC=C3 |
Canonical SMILES |
C1CC2CCC1CN(C2)C(=O)C=CC3=CC=CC=C3 |
Origin of Product |
United States |
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